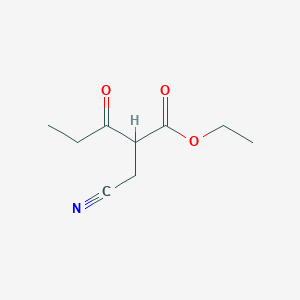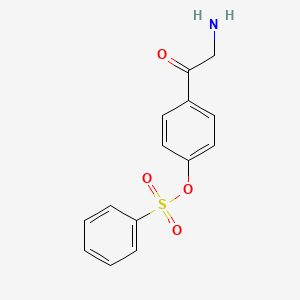
4-Glycylphenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Glycylphenyl benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates It is characterized by the presence of a glycyl group attached to a phenyl ring, which is further connected to a benzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl benzenesulfonate typically involves the sulfonation of benzene derivatives followed by the introduction of the glycyl group. One common method is the reaction of benzenesulfonyl chloride with glycine in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide. The resulting benzenesulfonic acid is then reacted with glycine or its derivatives to produce the final compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Glycylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Glycylphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.
Industry: It is used in the formulation of surfactants and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Glycylphenyl benzenesulfonate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the manufacture of dyes and pharmaceuticals.
Uniqueness
4-Glycylphenyl benzenesulfonate is unique due to the presence of the glycyl group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
920804-59-7 |
|---|---|
Formule moléculaire |
C14H13NO4S |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
[4-(2-aminoacetyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c15-10-14(16)11-6-8-12(9-7-11)19-20(17,18)13-4-2-1-3-5-13/h1-9H,10,15H2 |
Clé InChI |
BIBQVVYSKRNKBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
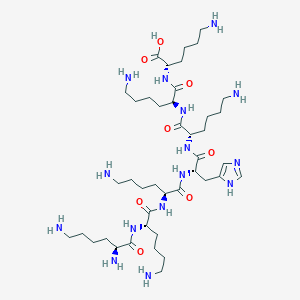
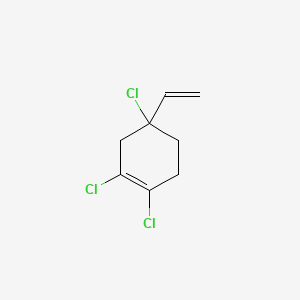

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

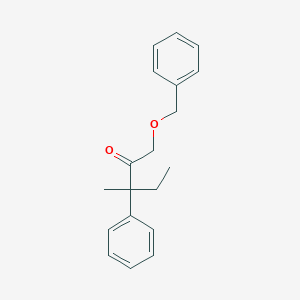

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
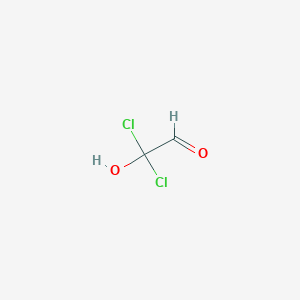
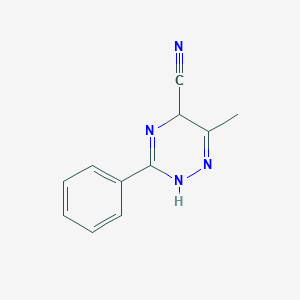
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
